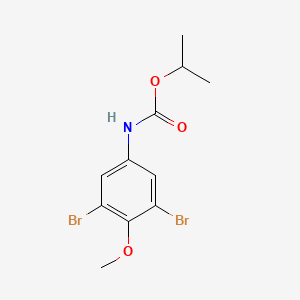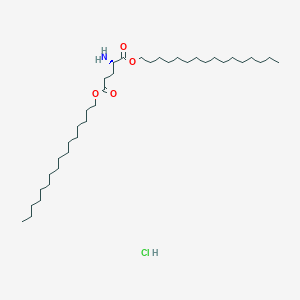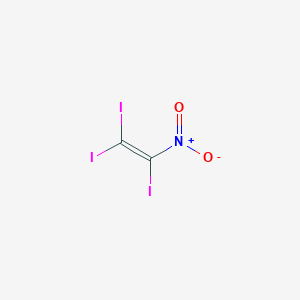
1,1,2-Triiodo-2-nitroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Triiodo-2-nitroethene is an organic compound with the molecular formula C2H2I3NO2 It is characterized by the presence of three iodine atoms and a nitro group attached to an ethene backbone
Preparation Methods
The synthesis of 1,1,2-Triiodo-2-nitroethene typically involves the iodination of nitroethene derivatives. One common method includes the reaction of 2-nitroethanol with iodine in the presence of a strong acid, such as sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the triiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,2-Triiodo-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2-Triiodo-2-nitroethene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a radiocontrast agent due to the presence of iodine atoms.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2-Triiodo-2-nitroethene involves its interaction with molecular targets through its nitro and iodine groups. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1,1,2-Triiodo-2-nitroethene can be compared with other nitroethene derivatives, such as 1,1,2-Trichloro-2-nitroethene and 1,1,2-Tribromo-2-nitroethene. These compounds share similar structural features but differ in their halogen atoms. The presence of iodine in this compound imparts unique properties, such as higher molecular weight and different reactivity patterns, making it distinct from its chloro and bromo counterparts.
Properties
CAS No. |
86186-27-8 |
|---|---|
Molecular Formula |
C2I3NO2 |
Molecular Weight |
450.74 g/mol |
IUPAC Name |
1,1,2-triiodo-2-nitroethene |
InChI |
InChI=1S/C2I3NO2/c3-1(4)2(5)6(7)8 |
InChI Key |
FOINFBWFWNIDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(I)I)([N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
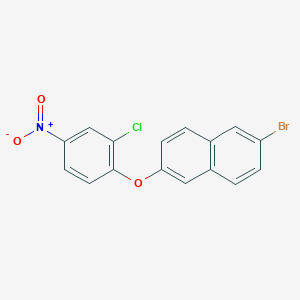
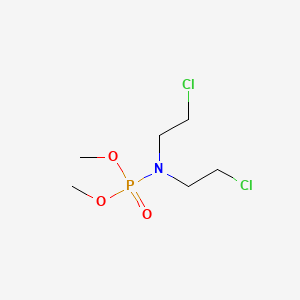
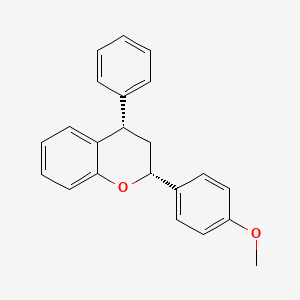

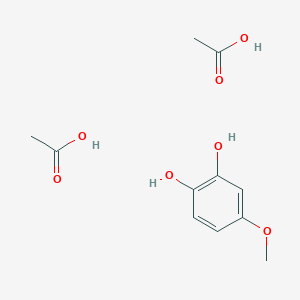
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
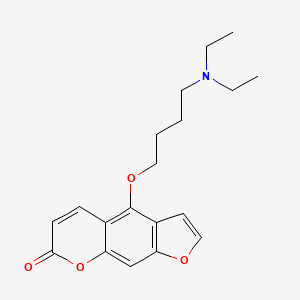
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
